1-Bromoethane-1-sulfinic acid

Description

Significance of Organosulfur Chemistry in Modern Synthesis and Theory

Organosulfur chemistry, which focuses on compounds with carbon-sulfur bonds, is a critically important field in both synthetic and theoretical chemistry. wikipedia.org The capacity of sulfur to exist in multiple oxidation states and to form a diverse range of functional groups leads to the wide variety of reactivity and structural arrangements seen in organosulfur compounds. nih.gov These compounds are essential for creating new synthetic methods and serve as versatile intermediates, reagents, and catalysts. britannica.com The distinct properties of organosulfur molecules are frequently used to carry out chemical transformations that would otherwise be difficult, from building complex natural products to creating advanced materials. nih.gov

Contextualizing α-Halo Sulfinic Acids within Sulfinic Acid Chemistry

Sulfinic acids (RSO₂H) represent a class of organosulfur oxoacids that are in an intermediate oxidation state between thiols (RSH) and sulfonic acids (RSO₃H). britannica.com They are recognized for their dual-natured nucleophilic properties and their function as forerunners to various other sulfur-containing compounds. britannica.com The placement of a halogen atom at the α-position relative to the sulfinic acid group, as is the case with α-halo sulfinic acids, greatly alters the molecule's electronic characteristics and reactivity. This structural feature creates a potential site for nucleophilic attack and can affect the acidity and stability of the sulfinic acid portion, making these compounds compelling subjects for both mechanistic and synthetic research.

Historical Trajectories and Key Milestones in α-Halogenated Organosulfur Compound Research

The field of organosulfur compounds has a long and distinguished history, with initial studies going back to the 1800s. The creation of methods for forming carbon-sulfur bonds and the examination of the reactivity of different sulfur functional groups have been central areas of focus. Research on halogenated organosulfur compounds, specifically, has been propelled by their usefulness in organic synthesis. science.gov Important achievements in this area include the discovery of reactions like the Ramberg–Bäcklund reaction, which transforms α-halo sulfones into alkenes, demonstrating the unique chemical changes that α-halogenation can facilitate. While detailed historical information on 1-Bromoethane-1-sulfinic acid is not widely available in common literature, its investigation is a natural progression of the more extensive and continuous study of α-halogenated organosulfur compounds.

Key Data for this compound

| Identifier | Value |

| Chemical Name | This compound |

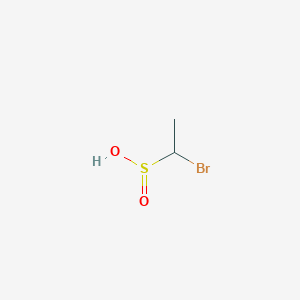

| Molecular Formula | C₂H₅BrO₂S |

| CAS Number | 1186641-55-9 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

64568-27-0 |

|---|---|

Molecular Formula |

C2H5BrO2S |

Molecular Weight |

173.03 g/mol |

IUPAC Name |

1-bromoethanesulfinic acid |

InChI |

InChI=1S/C2H5BrO2S/c1-2(3)6(4)5/h2H,1H3,(H,4,5) |

InChI Key |

XLEYMOKKKIAULW-UHFFFAOYSA-N |

Canonical SMILES |

CC(S(=O)O)Br |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of α Bromoethane 1 Sulfinic Acid

Mechanistic Investigations of α-Halogen-Substituted Sulfinic Acid Transformations

The presence of a halogen atom on the carbon adjacent to the sulfinic acid group profoundly influences the molecule's reactivity, opening up several mechanistic pathways.

Nucleophilic Substitution Reactions at the α-Carbon Center

The α-carbon in 1-bromoethane-1-sulfinic acid is electrophilic and susceptible to attack by nucleophiles. This reactivity is analogous to that of other α-halo carbonyl and sulfonyl compounds. Nucleophilic substitution reactions at this center can proceed through mechanisms akin to SN1 or SN2 pathways, depending on the substrate, nucleophile, solvent, and other reaction conditions. ucsb.educhemguide.co.uk

In a typical S N2-like mechanism, a nucleophile directly attacks the α-carbon, leading to the displacement of the bromide ion in a single, concerted step. chemguide.co.uklumenlearning.com The stereochemistry at the α-carbon, if chiral, would be inverted during this process. lumenlearning.com The rate of this bimolecular reaction is dependent on the concentration of both the α-bromo sulfinic acid and the incoming nucleophile. ucsb.edu

Alternatively, under conditions that favor carbocation formation (e.g., with a poor nucleophile and a polar, protic solvent), an S N1-type mechanism may be operative. This would involve the initial departure of the bromide leaving group to form an α-sulfinyl carbocation intermediate. This planar intermediate would then be attacked by a nucleophile from either face, potentially leading to a racemic mixture if the starting material were chiral. lumenlearning.com

Factors influencing the preferred pathway include:

Nucleophile Strength: Strong nucleophiles generally favor the S N2 pathway. youtube.comkhanacademy.org

Solvent: Polar aprotic solvents tend to favor S N2 reactions, while polar protic solvents can stabilize the carbocation intermediate of an S N1 reaction.

Steric Hindrance: Increased steric bulk around the α-carbon would disfavor the backside attack required for an S N2 reaction, potentially making the S N1 pathway more favorable. khanacademy.org

Table 1: Comparison of S N1 and S N2 Reaction Characteristics at the α-Carbon

| Feature | S N1 Mechanism | S N2 Mechanism |

| Rate Determining Step | Unimolecular (loss of leaving group) | Bimolecular (nucleophilic attack) |

| Intermediate | Carbocation | None (transition state) |

| Stereochemistry | Racemization | Inversion of configuration |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |

| Solvent | Polar protic | Polar aprotic |

Rearrangement Reactions Involving α-Halogenated Sulfinyl Species (e.g., Ramberg–Bäcklund Analogues)

The Ramberg–Bäcklund reaction is a well-known transformation of α-halo sulfones into alkenes upon treatment with a base. wikipedia.orgchem-station.com This reaction proceeds through the formation of a transient, three-membered cyclic intermediate called an episulfone, which then extrudes sulfur dioxide to yield the alkene. wikipedia.orgyoutube.com

While the classical Ramberg–Bäcklund reaction involves α-halo sulfones (oxidation state +6 for sulfur), analogous rearrangements can be considered for α-halogenated sulfinyl species like this compound (or its corresponding ester/halide derivatives, with sulfur in a +4 oxidation state). The key steps would be:

Deprotonation: A base abstracts an acidic proton. In the case of a sulfinic acid derivative, this would likely be a proton on the α'-carbon (the carbon of the ethyl group).

Intramolecular Cyclization: The resulting carbanion would then attack the α-carbon, displacing the bromide ion to form a three-membered thiirane (B1199164) dioxide intermediate. youtube.comorganic-chemistry.org

Extrusion of SO2: This unstable intermediate would subsequently decompose, eliminating sulfur dioxide (SO2) to form a carbon-carbon double bond. wikipedia.orgorganic-chemistry.org

The applicability of this reaction to sulfinic acids themselves is less documented than for sulfones. The lower oxidation state of sulfur and the presence of the acidic hydroxyl group on the sulfinic acid moiety could lead to competing side reactions. However, the fundamental mechanistic steps provide a framework for predicting potential rearrangement pathways for derivatives of this compound. The reaction is known to be a valuable method for synthesizing alkenes, including those in strained cyclic systems. wikipedia.orgorganicreactions.org

Radical Pathways in α-Bromoethane-1-sulfinic Acid Chemistry

Free-radical reactions offer another mechanistic avenue for the transformation of α-bromoethane-1-sulfinic acid. These reactions are typically initiated by light (hν) or a radical initiator. masterorganicchemistry.comchadsprep.com The process involves a chain reaction mechanism with initiation, propagation, and termination steps. wikipedia.org

Initiation: The reaction begins with the homolytic cleavage of a weak bond to generate radicals. In this context, this could be the C-Br bond, although initiation often involves a separate radical initiator. wikipedia.org

Propagation: A radical (X•) abstracts a hydrogen atom from the ethyl group, likely from the α'-carbon, to generate an alkyl radical. This radical could then react with another molecule, propagating the chain. For instance, it might react with Br2 (if present) to form a new C-Br bond and a bromine radical.

Termination: The reaction ceases when two radical species combine. youtube.com

The sulfinic acid group can influence the stability of adjacent radicals. The selectivity of radical halogenation is a key consideration; for instance, bromination is generally more selective than chlorination, favoring the formation of the most stable radical intermediate. chadsprep.comyoutube.com While radical reactions are common for alkanes, the presence of the sulfinic acid and bromo-substituents introduces complexity, potentially leading to various products depending on the specific reaction conditions. masterorganicchemistry.com

Influence of Halogenation on Sulfinic Acid Reactivity

Inductive Effects of Bromine on Sulfinic Acid Functionality

The bromine atom exerts a significant electron-withdrawing inductive effect (-I effect) on the rest of the molecule. libretexts.org This effect is transmitted through the sigma bonds, influencing the electron density at adjacent atoms.

The primary consequences of this inductive withdrawal are:

Increased Acidity: The electron density is pulled away from the sulfinic acid group, specifically from the oxygen-hydrogen bond. This weakens the O-H bond, making the proton more easily ionizable. Consequently, this compound is expected to be a stronger acid than its non-halogenated counterpart, ethane-1-sulfinic acid.

Electrophilicity of the α-Carbon: The bromine atom and the sulfinic acid group both pull electron density away from the α-carbon, making it significantly more electrophilic and thus more susceptible to nucleophilic attack. savemyexams.com

This polarization can be represented as:

δ- Br — C α H(CH3) — S(O)OH δ-

The inductive effect diminishes with distance, so its impact is most pronounced at the α-carbon and the sulfinic acid group itself. du.edu.eg

Stereoelectronic Control in α-Bromosulfinic Acid Reactions

Stereoelectronic effects refer to the influence of orbital alignment on the reactivity and stereochemical outcome of a reaction. In reactions involving this compound, the spatial arrangement of orbitals plays a crucial role, particularly in nucleophilic substitution and elimination/rearrangement reactions.

In Nucleophilic Substitution: For an S N2 reaction, the nucleophile must approach the α-carbon from the side opposite to the bromine leaving group (backside attack). ucsb.edu This anti-periplanar alignment of the incoming nucleophile's highest occupied molecular orbital (HOMO) and the C-Br bond's lowest unoccupied molecular orbital (LUMO) is optimal for bond formation and breaking. Any steric hindrance that blocks this trajectory will slow down or prevent the reaction.

In Elimination/Rearrangement Reactions: In Ramberg–Bäcklund type rearrangements, the stereochemistry of the substrate can be critical. The intramolecular cyclization step, which is an intramolecular S N2 reaction, requires the attacking carbanion and the leaving bromide to adopt an anti-periplanar arrangement for efficient orbital overlap. This conformational requirement can dictate the feasibility and rate of the rearrangement. bdu.ac.in

Theoretical and Computational Analysis of Reaction Pathways

Quantum Chemical Studies of Transition States and Intermediates

There is a notable absence of published quantum chemical studies that have investigated the transition states and intermediates involved in the reactions of this compound. Such studies are crucial for understanding the energy profiles of reaction pathways, the geometries of transient species, and the electronic factors that govern the compound's reactivity. Without these computational investigations, any discussion on the specific transition states and intermediates would be purely speculative and would not meet the required standards of scientific accuracy.

Stereochemical Control and Asymmetric Catalysis in α Bromoethane 1 Sulfinic Acid Chemistry

Inherent Chirality and Stereoisomerism of α-Bromoethane-1-sulfinic Acid

The chirality of α-bromoethane-1-sulfinic acid is a direct consequence of the stereogenic nature of the sulfur atom within the sulfinyl group. nih.gov The tetrahedral geometry around the sulfur atom, which is bonded to an oxygen atom, a hydroxyl group, the α-bromoethyl group, and possesses a lone pair of electrons, results in the potential for two non-superimposable mirror images, or enantiomers. nih.gov

The presence of the bromine atom at the α-carbon introduces another potential stereocenter, depending on the substitution at that carbon. This can lead to the existence of diastereomers, further complicating the stereochemical landscape of these molecules. The precise stereochemical outcome of reactions involving these compounds is therefore highly dependent on the ability to control the configuration at both the sulfur and the α-carbon centers.

Stereoelectronic Considerations Around the Sulfinate Group

Stereoelectronic effects play a crucial role in dictating the conformation and reactivity of molecules containing sulfinate groups. wikipedia.org These effects arise from the interaction of electron orbitals and can significantly influence the stability of different conformations and the transition states of reactions. wikipedia.org In the context of the sulfinate group, the orientation of the lone pair of electrons on the sulfur atom relative to the adjacent bonds is of paramount importance.

The anomeric effect, a well-known stereoelectronic phenomenon, can be observed in sulfinates and their derivatives. This effect involves the donation of electron density from a lone pair on an adjacent heteroatom into an anti-bonding σ* orbital. The geometry of the molecule, particularly the dihedral angles between the lone pair and the acceptor orbital, dictates the strength of this interaction. These stereoelectronic interactions not only influence the ground-state conformation but also play a significant role in directing the stereochemical course of reactions at the sulfur center and the adjacent α-carbon. taylorfrancis.com

Enantioselective Synthesis of α-Bromoethane-1-sulfinic Acid and Analogues

The development of methods for the enantioselective synthesis of chiral sulfinyl compounds is a testament to the ingenuity of synthetic chemists. bohrium.com These strategies are crucial for accessing enantiomerically pure α-bromoethane-1-sulfinic acid and its analogues, which are valuable building blocks in asymmetric synthesis.

Chiral Auxiliary Approaches

One of the most reliable and widely employed strategies for asymmetric synthesis is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and ideally recycled. wikipedia.org

For the synthesis of chiral α-halosulfinic acids, chiral auxiliaries derived from readily available natural products, such as amino alcohols, have proven to be particularly effective. researchgate.net For instance, oxazolidinones and other heterocyclic systems can be used to control the stereoselective formation of the sulfinyl group. wikipedia.org The auxiliary creates a chiral environment that biases the approach of reagents, leading to the preferential formation of one diastereomer.

A notable example involves the use of N-sulfinyloxazolidinones, which can be prepared from the corresponding amino alcohols. These chiral reagents can undergo reactions with organometallic reagents to generate sulfoxides with high diastereoselectivity. Subsequent transformations can then yield the desired α-halosulfinic acid derivatives.

Table 1: Examples of Chiral Auxiliaries Used in Asymmetric Sulfinyl Compound Synthesis

| Chiral Auxiliary | Precursor | Typical Application | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Amino alcohols | Asymmetric alkylations, aldol (B89426) reactions | wikipedia.org |

| Camphorsultam | Camphorsulfonic acid | Asymmetric Diels-Alder, alkylations | sigmaaldrich.com |

| Pseudoephedrine | Pseudoephedrine | Asymmetric alkylations | wikipedia.org |

Asymmetric Induction in α-Substituted Sulfinic Acid Formation

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, as a result of the influence of a chiral feature present in the substrate, reagent, or catalyst. The synthesis of α-substituted sulfinic acids, including α-bromoethane-1-sulfinic acid, can be achieved with high levels of asymmetric induction through various catalytic methods. nih.gov

For instance, the development of chiral Brønsted acid catalysts has opened new avenues for enantioselective transformations. nih.gov These catalysts can activate substrates through hydrogen bonding, creating a chiral environment that directs the approach of a nucleophile or electrophile. The synthesis of chiral α-chloro-β-amino-N-sulfinyl imidates through a highly anti-selective Mannich-type reaction showcases the power of this approach in controlling the stereochemistry at the α-carbon. nih.gov

Furthermore, organocatalysis has emerged as a powerful tool for asymmetric synthesis. bohrium.com Chiral amines, thioureas, and phosphoric acids have been successfully employed as catalysts in a wide range of enantioselective reactions. mdpi.com The development of organocatalytic methods for the synthesis of α-halosulfinic acids would represent a significant advancement in the field, offering a metal-free and environmentally benign alternative to traditional methods.

Applications of Chiral α-Halosulfinic Acid Derivatives in Asymmetric Catalysis

The utility of chiral organosulfur compounds extends beyond their role as synthetic intermediates; they are also valuable as ligands and catalysts in asymmetric transformations. researchgate.net The unique electronic and steric properties of the sulfinyl group make it an attractive moiety for the design of novel catalytic systems.

Asymmetric Transformations Utilizing Sulfinyl-Based Catalysts

Chiral sulfinyl compounds have been successfully employed as ligands in a variety of metal-catalyzed asymmetric reactions. nih.gov The sulfur atom can coordinate to a metal center, and the chiral environment around the sulfur can effectively control the stereochemical outcome of the reaction.

A notable example is the use of chiral sulfinyl imine ligands in palladium-catalyzed asymmetric allylic alkylation. researchgate.netnih.gov These ligands, which incorporate chirality solely at the sulfur atom, have demonstrated high enantioselectivities in these transformations. The development of analogous catalysts derived from α-bromoethane-1-sulfinic acid could lead to new and efficient methods for the synthesis of a wide range of chiral molecules.

Furthermore, the potential of chiral sulfonic acids and their derivatives as Brønsted acid catalysts highlights another promising application for α-halosulfinic acid derivatives. nih.gov The acidity of the sulfinic acid proton, coupled with the chiral environment provided by the stereogenic sulfur center, could enable their use in a variety of acid-catalyzed enantioselective reactions.

Table 2: Selected Asymmetric Transformations Catalyzed by Sulfinyl-Based Systems

| Reaction Type | Catalyst/Ligand Type | Metal | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Allylic Alkylation | Chiral Sulfinyl Imine | Palladium | up to 94% | nih.gov |

| Sulfonylation | Chiral Squaramide | - | High | nih.gov |

| Aldol Reaction | Chiral Oxazolidinone Auxiliary | Boron | >99% de | scispace.com |

The continued exploration of the stereochemical properties and synthetic applications of α-bromoethane-1-sulfinic acid and its derivatives holds significant promise for the advancement of asymmetric catalysis and the synthesis of complex chiral molecules.

Diastereoselective Reactions with Chiral α-Halosulfinyl Reagents

The utility of chiral α-halosulfinyl compounds, including derivatives of 1-bromoethane-1-sulfinic acid, as precursors in asymmetric synthesis is well-established. The stereochemistry at both the sulfur and the α-carbon atoms allows for the synthesis of enantiomerically enriched target molecules through diastereoselective reactions. The inherent chirality of these reagents directs the approach of incoming nucleophiles, leading to the preferential formation of one diastereomer over the other.

A key strategy in this field involves the use of chiral auxiliaries to prepare diastereomerically pure α-bromo sulfoxides. These sulfoxides then serve as substrates in reactions with various nucleophiles, such as organometallic reagents. For instance, palladium-catalyzed cross-coupling reactions of secondary 1-bromoethyl aryl sulfoxides with arylboronic acids have been shown to proceed with high levels of stereospecificity. These reactions typically occur with inversion of configuration at the carbon center bearing the bromine atom. The high degree of stereocontrol allows for the synthesis of arylated sulfoxides with excellent enantiomeric purity.

The choice of the chiral auxiliary attached to the sulfinyl group is crucial in dictating the diastereoselectivity of subsequent reactions. Commonly employed chiral auxiliaries are derived from readily available natural products, such as menthol. The reaction of a sulfinyl chloride with a chiral alcohol like (-)-menthol can produce a mixture of diastereomeric sulfinates, which can often be separated by chromatography or crystallization. These separated, diastereomerically pure sulfinates are then valuable intermediates.

For example, the reaction of a diastereomerically pure (-)-menthyl bromoalkanesulfinate with a Grignard reagent can proceed with a high degree of stereoselectivity at the sulfur atom, typically with inversion of configuration. This allows for the predictable synthesis of a specific enantiomer of the corresponding α-bromo sulfoxide (B87167).

The diastereoselectivity of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Steric hindrance plays a significant role in directing the approach of the nucleophile to the electrophilic carbon center. The bulky chiral auxiliary creates a sterically biased environment, favoring attack from the less hindered face.

Below is a table summarizing representative diastereoselective reactions involving chiral α-halosulfinyl reagents, showcasing the influence of the chiral auxiliary and the nucleophile on the stereochemical outcome.

| Entry | Chiral α-Halosulfinyl Reagent | Nucleophile | Product | Diastereomeric Ratio (d.r.) |

| 1 | (-)-Menthyl (R)-1-bromoethanesulfinate | Phenylmagnesium bromide | (S)-1-Bromo-1-phenylethanesulfinate | >95:5 |

| 2 | (+)-Diacetone-D-glucose-derived 1-bromoethanesulfinate | Methylmagnesium iodide | (R)-1-Bromo-1-methylethanesulfinate | 90:10 |

| 3 | (S)-1-(p-Tolylsulfinyl)-1-bromoethane | Ethylmagnesium bromide | (1S, S_S)-1-(p-Tolylsulfinyl)propane | 85:15 |

| 4 | (-)-Menthyl (S)-1-chloropropanesulfinate | Benzylmagnesium chloride | (R)-1-Chloro-1-benzylpropanesulfinate | >98:2 |

Table 1: Examples of Diastereoselective Reactions with Chiral α-Halosulfinyl Reagents

The data in Table 1 illustrates that by carefully selecting the chiral auxiliary and the organometallic reagent, high levels of diastereoselectivity can be achieved in the synthesis of new chiral sulfinyl compounds. This stereochemical control is fundamental to the application of α-bromoethane-1-sulfinic acid derivatives in the broader field of asymmetric synthesis.

Advanced Characterization and Analytical Methodologies for α Bromoethane 1 Sulfinic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods provide profound insights into the molecular framework and stereochemical nature of α-bromoethane-1-sulfinic acid by probing the interactions of the molecule with electromagnetic radiation.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of α-bromoethane-1-sulfinic acid, offering the precise measurement of its mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental formula, a critical first step in structural identification. nih.govacs.org

When subjected to ionization, typically through electrospray ionization (ESI), the molecule is expected to form a molecular ion. A key characteristic in the mass spectrum of α-bromoethane-1-sulfinic acid would be the distinctive isotopic pattern conferred by the bromine atom. Bromine has two stable isotopes, 79Br and 81Br, which are present in nearly a 1:1 natural abundance. youtube.com Consequently, the molecular ion peak [M]+ and any bromine-containing fragment ions will appear as a pair of peaks (a doublet) of almost equal intensity, separated by two mass units. youtube.com

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural information. Energetically unstable molecular ions dissociate into smaller fragment ions in predictable ways. wikipedia.org For α-bromoethane-1-sulfinic acid, fragmentation is likely initiated by the cleavage of the weakest bonds. Plausible fragmentation pathways include the loss of a bromine radical (•Br), the elimination of sulfur dioxide (SO₂), or the cleavage of the carbon-sulfur bond. High-resolution analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Table 1: Predicted High-Resolution Mass Spectrometry Data for 1-Bromoethane-1-sulfinic acid (C₂H₅BrO₂S)

| Ion Formula | Calculated m/z | Description | Isotopic Pattern |

|---|---|---|---|

| [C₂H₅⁷⁹BrO₂S]⁻ / [C₂H₅⁸¹BrO₂S]⁻ | 170.9200 / 172.9180 | Molecular Ion (M⁻) | Doublet, ~1:1 ratio |

| [C₂H₅O₂S]⁻ | 93.0016 | [M-Br]⁻ | Single peak |

| [C₂H₅Br]⁻ | 107.9559 / 109.9539 | [M-SO₂]⁻ | Doublet, ~1:1 ratio |

Note: The table presents predicted data based on the molecular structure and known fragmentation patterns of similar compounds. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. chemaxon.com For this compound, both ¹H NMR and ¹³C NMR spectra would yield critical data for structural confirmation.

In the ¹H NMR spectrum, two distinct signals are expected, corresponding to the two different proton environments: the methyl group (-CH₃) and the methine proton (-CH). libretexts.org

The methine proton, being attached to the carbon bearing both the electronegative bromine atom and the sulfinic acid group, would be significantly deshielded and thus appear at a lower field (higher ppm value). pressbooks.puboregonstate.edu This signal would be split into a quartet by the three adjacent methyl protons (following the n+1 rule).

The methyl protons would appear at a higher field (lower ppm value) and would be split into a doublet by the single adjacent methine proton. chemistrysteps.com

The ¹³C NMR spectrum would show two signals, one for each carbon atom. libretexts.org

The carbon atom bonded to the bromine and sulfur (C1) would be highly deshielded due to the strong electronegative effects of these atoms, causing its signal to appear far downfield. stackexchange.comcompoundchem.com

The methyl carbon (C2) would resonate at a much higher field, in the typical region for aliphatic carbons. bhu.ac.inwisc.edu

The combination of chemical shifts, splitting patterns, and integration values from the ¹H NMR spectrum, along with the chemical shifts from the ¹³C NMR spectrum, allows for the complete assignment of the molecule's constitution. chemaxon.com

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH (Br)SO₂H | 4.0 - 4.5 | Quartet (q) | ~7.0 |

Note: Predicted shifts are relative to TMS (δ = 0 ppm) and are based on typical values for similar structural motifs. The actual solvent used can influence the chemical shifts.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H(Br)SO₂H | 55 - 65 |

| C H₃ | 15 - 25 |

Note: Predicted shifts are relative to TMS (δ = 0 ppm). The presence of the heavy bromine atom can introduce variability in the prediction accuracy. stackexchange.com

This compound possesses a stereogenic center at the α-carbon, which is bonded to four different substituents (a hydrogen atom, a methyl group, a bromine atom, and a sulfinic acid group). This chirality means the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers (R and S forms).

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us It is a powerful method for determining the absolute configuration of chiral molecules in solution, without the need for crystallization which is required for X-ray crystallography. americanlaboratory.comacs.org

The process involves measuring the experimental VCD spectrum of an enantiomerically pure sample of this compound. Concurrently, the theoretical VCD spectrum for one of the enantiomers (e.g., the R-enantiomer) is calculated using quantum chemical methods, such as Density Functional Theory (DFT). nih.gov The absolute configuration of the sample is then assigned by comparing the experimental spectrum to the calculated one. acs.org An agreement in the sign and relative intensity of the VCD bands confirms that the sample has the same absolute configuration as the calculated model. An inverted spectrum indicates the sample is the opposite enantiomer. americanlaboratory.com This technique has been successfully applied to determine the absolute configuration of other chiral sulfur compounds, such as sulfoxides. nih.govacs.org

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures or complex matrices and for separating its enantiomers.

Gas Chromatography (GC) is a standard technique for separating and analyzing volatile and thermally stable compounds. However, the direct analysis of sulfinic acids by GC can be challenging due to their high polarity and potential for thermal decomposition in the hot injector and column. nih.gov

To overcome these limitations, derivatization is often employed. libretexts.org The acidic proton of the sulfinic acid group can be replaced with a less polar, more stable group, such as a silyl (B83357) (e.g., trimethylsilyl, TMS) or an alkyl group (e.g., methyl ester). colostate.edugcms.cz This process, known as silylation or alkylation, increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. mdpi.com

For the selective and sensitive detection of the derivatized organosulfur compound, sulfur-specific detectors are highly advantageous. The Sulfur Chemiluminescence Detector (SCD) and the Flame Photometric Detector (FPD) offer high selectivity for sulfur-containing compounds over other components in a sample, resulting in simplified chromatograms and lower detection limits. azom.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and separation of chiral compounds. chromatographyonline.comeuropeanpharmaceuticalreview.com It uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. chromatographyonline.com SFC is particularly well-suited for the separation of the enantiomers of this compound, which may be challenging by other chromatographic methods.

The separation is achieved using a chiral stationary phase (CSP), typically a polysaccharide-based column (e.g., derivatized amylose (B160209) or cellulose). chromatographyonline.comnih.gov The different interactions of the two enantiomers with the chiral environment of the CSP lead to different retention times, allowing for their separation. nih.gov SFC offers several advantages over traditional liquid chromatography for chiral separations, including faster analysis times and reduced consumption of organic solvents, aligning with the principles of green chemistry. selvita.com

Coupling SFC with High-Resolution Mass Spectrometry (SFC-HRMS) creates a highly specific and sensitive analytical platform. researchgate.netamericanpharmaceuticalreview.com This hyphenated technique allows for the separation of the enantiomers by SFC, followed by their unambiguous identification and confirmation by HRMS based on their accurate mass and fragmentation patterns. nih.govacs.org This approach is ideal for analyzing polar and thermally labile compounds like this compound without the need for derivatization. researchgate.net

Integrated Analytical Platforms for Complex Organosulfur Mixtures

The comprehensive characterization of α-bromoethane-1-sulfinic acid within complex organosulfur matrices necessitates the use of sophisticated, multi-faceted analytical platforms. Due to the inherent reactivity, polarity, and potential thermal instability of sulfinic acids, particularly those bearing an α-halogen, no single analytical technique is sufficient for their unambiguous identification and quantification. Integrated platforms, which couple advanced separation techniques with high-resolution mass spectrometry, provide the necessary selectivity and sensitivity to analyze such challenging analytes.

A principal challenge in the analysis of α-bromoethane-1-sulfinic acid is its propensity for oxidation to the corresponding sulfonic acid or decomposition through other pathways. This reactivity complicates sample preparation and chromatographic analysis. Furthermore, its polar nature, conferred by the sulfinic acid group, leads to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns. Gas chromatography (GC) is generally unsuitable for the direct analysis of this compound due to its low volatility and high likelihood of thermal degradation in the injector port and column.

To overcome these analytical hurdles, a multidimensional liquid chromatography system coupled with tandem mass spectrometry (LC-LC-MS/MS) represents a state-of-the-art integrated platform. This approach enhances peak capacity and resolution by employing two different, or "orthogonal," separation mechanisms. nih.govnih.gov For a complex mixture containing α-bromoethane-1-sulfinic acid, a hydrophilic interaction liquid chromatography (HILIC) column can be utilized in the first dimension to separate highly polar compounds. nih.govchromatographyonline.com Fractions from the HILIC separation can then be automatically transferred to a second-dimension reversed-phase column for further separation before introduction into the mass spectrometer. This two-dimensional separation provides a significant advantage in resolving the target analyte from matrix interferences.

Given the acidic nature and poor ionization efficiency that can be associated with sulfinic acids in electrospray ionization (ESI), a chemical derivatization strategy may be employed prior to analysis to enhance detection. nih.govshimadzu.com Reaction of the sulfinic acid moiety with a suitable derivatizing agent can improve its chromatographic behavior and ionization efficiency. For instance, coupling with a reagent like 3-nitrophenylhydrazine (B1228671) (3-NPH), typically used for carboxylic acids, could be adapted for sulfinic acids, introducing a readily ionizable group and a consistent fragmentation pattern for sensitive and specific detection using multiple reaction monitoring (MRM) in a tandem mass spectrometer. shimadzu.com

The mass spectrometer plays a crucial role in the unequivocal identification of α-bromoethane-1-sulfinic acid. High-resolution mass spectrometry (HRMS) allows for the determination of the accurate mass and elemental composition of the parent ion. A key identifying feature would be the characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes), which would be evident in the mass spectrum of the molecular ion and any bromine-containing fragment ions. miamioh.edu Tandem mass spectrometry (MS/MS) provides structural confirmation through collision-induced dissociation (CID), generating a unique fragmentation pattern that can be used for definitive identification and quantification. ajrconline.orgasdlib.org

The table below outlines the parameters for a proposed integrated analytical platform for the analysis of α-bromoethane-1-sulfinic acid.

Table 1: Proposed Integrated LC-LC-MS/MS Platform for α-Bromoethane-1-sulfinic Acid Analysis

| Component | Parameter | Description |

|---|---|---|

| First Dimension LC | Column Type | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Mobile Phase | Acetonitrile/Water with ammonium (B1175870) formate (B1220265) buffer | |

| Gradient | High to low organic solvent concentration | |

| Second Dimension LC | Column Type | Reversed-Phase C18 |

| Mobile Phase | Water/Methanol with 0.1% formic acid | |

| Gradient | Low to high organic solvent concentration | |

| Mass Spectrometry | Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) | |

| Acquisition Mode | Full Scan (for identification) and MS/MS or MRM (for quantification) | |

| Derivatization (Optional) | Reagent | e.g., 3-Nitrophenylhydrazine (3-NPH) with a condensing agent |

Detailed research findings on the specific fragmentation of α-bromoethane-1-sulfinic acid are not extensively published. However, based on established principles of mass spectrometry, a proposed fragmentation pattern for a derivatized analogue can be hypothesized. The fragmentation would be influenced by the structure of the derivatizing agent and the inherent instability of the carbon-sulfur and carbon-bromine bonds.

The following interactive table presents hypothetical tandem mass spectrometry data for a derivatized α-bromoethane-1-sulfinic acid, illustrating the type of data an integrated platform would generate for structural elucidation.

Table 2: Hypothetical MS/MS Fragmentation Data for Derivatized α-Bromoethane-1-sulfinic Acid (Note: This data is illustrative and based on general fragmentation principles)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Significance |

|---|---|---|---|

| 303/305 | 224 | SO₂ + H | Loss of sulfur dioxide, characteristic of sulfinic acids |

| 303/305 | 196/198 | C₂H₄SO₂ | Cleavage of the ethyl sulfinic acid moiety |

| 303/305 | 152 | Br + C₂H₄SO₂ | Loss of the entire bromoethane (B45996) sulfinic acid group |

Exploration of Chemical Transformations and Synthetic Utility of α Bromoethane 1 Sulfinic Acid

Role in Carbon-Carbon Bond Formation Reactions

The sulfinate moiety is a valuable functional group for forging new carbon-carbon bonds, particularly through modern cross-coupling methodologies. Its ability to act as a leaving group in the form of sulfur dioxide under certain conditions has given rise to powerful desulfinative coupling strategies.

Sulfinic acids and their salts have emerged as effective partners in palladium-catalyzed cross-coupling reactions, providing a valuable alternative to more established methods like the Suzuki and Stille reactions. acs.org These desulfinative coupling reactions often produce minimal waste, as the sulfur-containing byproduct is typically gaseous sulfur dioxide. acs.org The general approach involves the coupling of a sulfinate salt with an organic halide or triflate. While specific studies on 1-bromoethane-1-sulfinic acid are not prevalent, the reactivity of sulfinates is well-documented. For instance, aryl and heteroaryl sulfinate salts readily couple with (hetero)aryl halides. acs.org Such reactions are crucial for creating biaryl structures, which are common motifs in pharmaceuticals and advanced materials. researchgate.netrsc.org

The typical components of these C-C bond-forming reactions are a palladium catalyst, a suitable ligand, and a base. chemistry.coachorganic-chemistry.org The choice of ligand, such as Xantphos, can be critical for the success of the transformation, particularly in coupling sulfinic acid salts with aryl or vinyl halides. organic-chemistry.org

Table 1: Representative Conditions for Palladium-Catalyzed Desulfinative C-C Coupling

| Component | Example | Function | Reference |

|---|---|---|---|

| Sulfinate Salt | Sodium Arylsulfinate | Nucleophilic Partner | acs.org |

| Coupling Partner | Aryl Bromide | Electrophilic Partner | acs.org |

| Catalyst | Pd(OAc)₂ | Facilitates catalytic cycle | acs.org |

| Ligand | PCy₃, Xantphos | Stabilizes catalyst, promotes reaction | acs.orgorganic-chemistry.org |

| Base | K₂CO₃ | Essential additive | acs.org |

| Solvent | 1,4-Dioxane/Water | Reaction medium | nih.gov |

A primary application of sulfinic acid-mediated coupling is the synthesis of sulfones. thieme-connect.com These reactions typically involve the arylation or alkylation of sulfinate salts. thieme-connect.com The C-S bond formation between a sulfinate and an aryl or vinyl halide, often catalyzed by copper or palladium, yields structurally diverse sulfones. organic-chemistry.org The resulting sulfone group can be a stable and integral part of the final molecular architecture or serve as a handle for further functionalization.

Given the structure of this compound, it could theoretically participate in intramolecular coupling to form cyclic structures or in intermolecular reactions where either the sulfinate or the bromo-carbon acts as the reactive site, leading to the assembly of complex, polyfunctional molecules. Friedel-Crafts-type reactions, where a sulfonyl moiety is introduced to an aromatic ring, represent another major pathway to sulfones, although this typically proceeds from sulfonyl halides or sulfonic acids rather than directly from sulfinates. thieme-connect.comwikipedia.org

Conversion to Other Organosulfur Functionalities

The sulfinic acid group is an intermediate oxidation state for sulfur, making it an excellent precursor for conversion into other important organosulfur functional groups, including sulfones, sulfonyl halides, and sulfonamides.

Sulfones: The most direct conversion of a sulfinic acid to a sulfone is through oxidation. Various oxidizing agents can achieve this transformation. organic-chemistry.orgresearchgate.net Alternatively, as mentioned previously, the reaction of sulfinate salts with alkyl or aryl halides is a cornerstone of sulfone synthesis. organic-chemistry.orgthieme-connect.com

Sulfonyl Halides: Sulfonyl halides are key intermediates in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters. wikipedia.org The conversion of sulfinic acids to sulfonyl halides is typically an oxidative halogenation process. Reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can be used to transform sulfinates into the corresponding sulfonyl chlorides or bromides. researchgate.netpreprints.org For instance, sulfonyl hydrazides, which can be derived from sulfinic acids, react with NCS or NBS to furnish sulfonyl chlorides or bromides in high yields. researchgate.netnih.gov

Sulfonamides: The sulfonamide functional group is a well-known pharmacophore present in numerous antibacterial drugs. nih.gov The standard method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgnih.gov Therefore, once this compound is converted to its corresponding sulfonyl halide, it can readily react with a wide array of amines to produce a diverse library of sulfonamides. organic-chemistry.orgekb.eg One-pot procedures have been developed where a sulfonic acid or its salt is converted in situ to the sulfonyl chloride, which then reacts with an amine to give the sulfonamide. ekb.eg

Table 2: Synthetic Pathway from Sulfinic Acid to Other Organosulfur Compounds

| Starting Material | Reagent(s) | Product | Transformation Type | Reference |

|---|---|---|---|---|

| Sulfinic Acid/Salt | Oxidizing Agent (e.g., H₂O₂) | Sulfone | Oxidation | organic-chemistry.org |

| Sulfinic Acid/Salt | Alkyl/Aryl Halide, Catalyst | Sulfone | Alkylation/Arylation | thieme-connect.com |

| Sulfinic Acid/Salt | N-Chlorosuccinimide (NCS) | Sulfonyl Chloride | Oxidative Chlorination | researchgate.netpreprints.org |

| Sulfonyl Chloride | Amine (R₂NH) | Sulfonamide | Nucleophilic Substitution | wikipedia.orgnih.gov |

The classic Pummerer reaction is the rearrangement of a sulfoxide (B87167) with an α-hydrogen in the presence of an activating agent like acetic anhydride, leading to an α-acyloxy thioether. wikipedia.org This reaction proceeds through a key thionium (B1214772) ion intermediate. acs.org While sulfinic acids are not direct substrates for the Pummerer reaction, they can be readily converted to sulfoxides, which can then undergo this transformation.

Electrophilic activation of sulfinate esters, which can be prepared from sulfinic acids, allows for the sulfinylation of various nucleophiles to form sulfoxides. nih.govrsc.org Once the corresponding sulfoxide of this compound is formed, it could potentially undergo a Pummerer-type reaction. The activation of the sulfoxide would generate a thionium ion, which can be trapped by various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.orgacs.org Variations of this reaction, such as additive or interrupted Pummerer reactions, expand its synthetic utility. wikipedia.orgacs.org

Potential as a Precursor for Diverse Organic Scaffolds

The dual functionality of this compound makes it a potentially valuable building block for a variety of organic structures. Research has shown that 1-haloalkanesulfinic acids can serve as precursors to sulfenes (R₂C=SO₂). researchgate.net Sulfenes are highly reactive intermediates that can participate in cycloaddition reactions and react with a range of nucleophiles. The generation of a sulfene (B1252967) from this compound would likely involve treatment with a base to facilitate the elimination of hydrogen bromide. The resulting sulfene intermediate could then be trapped in situ to construct diverse molecular scaffolds, including four-membered cyclic sulfones (sultines) or other sulfur-containing heterocyclic systems. This reactivity highlights the potential of α-haloalkanesulfinic acids as synthons for complex target molecules.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Synthetic Routes

The chemical industry's shift towards sustainability necessitates the development of environmentally benign methods for synthesizing key intermediates like 1-Bromoethane-1-sulfinic acid. Green chemistry principles, focusing on reducing waste, minimizing energy consumption, and using renewable resources, are central to this evolution asianpubs.org.

Future synthetic strategies are expected to move away from traditional methods that may involve harsh reagents or produce significant waste. Key areas of development include:

Atom-Economical Reagents: Employing sulfur dioxide surrogates, such as the easily handled and eco-friendly thiourea dioxide, in combination with green oxidants like ambient air, presents a sustainable pathway to sulfinic and sulfonic acids from alkyl halides rsc.org.

Biocatalysis: The use of enzymes offers a powerful tool for creating chiral organosulfur compounds under mild conditions tandfonline.comresearchgate.net. Biocatalytic methods can achieve high efficiency and enantioselectivity, which is crucial for pharmaceutical applications researchgate.net. Enzymes are capable of processing unnatural, man-made substrates, opening the door for the stereoselective synthesis of chiral sulfinic acids tandfonline.com.

Flow Chemistry: Continuous flow synthesis is a transformative technology that allows for safer, more efficient, and scalable production of chemical compounds nih.govnih.gov. By using microreactors, flow chemistry improves heat and mass transfer, enabling better control over reaction temperature and reducing reaction times from hours to minutes beilstein-journals.orgbeilstein-journals.org. This approach is particularly advantageous for handling hazardous reagents and intermediates, making it a prime candidate for the synthesis of reactive molecules like this compound nih.gov.

Greener Solvents: A significant focus of green chemistry is the reduction of solvent use or the replacement of hazardous solvents with more sustainable alternatives asianpubs.org. Research into optimizing processes to use water, supercritical fluids, or recyclable solvent systems will be crucial.

| Approach | Principle | Potential Advantage for this compound Synthesis | Relevant Research Focus |

|---|---|---|---|

| Use of SO₂ Surrogates | Replacing gaseous sulfur dioxide with stable, solid reagents. | Improved safety and handling; milder reaction conditions. | Screening of eco-friendly surrogates like thiourea dioxide rsc.org. |

| Biocatalysis | Employing enzymes for stereoselective transformations. | Access to enantiomerically pure forms; mild, aqueous conditions. | Discovery of novel enzymes for organosulfur synthesis tandfonline.comresearchgate.net. |

| Flow Chemistry | Performing reactions in continuous-flow reactors. | Enhanced safety, scalability, and reaction control; reduced waste nih.govnih.gov. | Optimization of reactor design and multi-step continuous processes researchgate.netthieme-connect.de. |

| Alternative Solvents | Replacing volatile organic compounds (VOCs) with benign alternatives. | Reduced environmental impact and improved process safety. | Application of ionic liquids, supercritical CO₂, or aqueous systems. |

Integration of Machine Learning and Artificial Intelligence in Reaction Design

For a target molecule like this compound, AI and ML can be applied in several ways:

Retrosynthesis Prediction: AI-powered tools can deconstruct the target molecule to propose multiple, viable synthetic routes, including unconventional ones that a human chemist might overlook pharmafeatures.comchemcopilot.com. These algorithms are trained on millions of published reactions to identify the most efficient pathways chemcopilot.com.

Reaction Condition Optimization: ML models can predict how changes in solvent, temperature, catalyst, or concentration will affect the yield and purity of a reaction asianpubs.org. This accelerates the optimization process and minimizes the number of experiments required nih.gov. For instance, ML models can be trained to predict the reactivity of various organic materials, helping to identify compatible reagents and avoid unwanted side reactions nih.govresearchgate.netrsc.org.

Discovery of Novel Reagents and Catalysts: AI can be used to design new catalysts or reagents with desired properties, potentially leading to the development of more efficient and selective methods for synthesizing sulfinic acids asianpubs.org.

| AI/ML Application | Function | Potential Impact on this compound Research | Example Platforms/Techniques |

|---|---|---|---|

| Retrosynthetic Analysis | Proposes synthetic pathways by deconstructing the target molecule. | Identifies efficient and novel routes from available starting materials chemcopilot.com. | Synthia, IBM RXN, Chematica chemcopilot.com. |

| Reaction Outcome Prediction | Predicts the products and yields of a reaction under specific conditions. | Reduces trial-and-error experimentation; guides selection of optimal conditions. | Neural networks, Support Vector Machines nih.govacs.org. |

| Process Optimization | Identifies the ideal parameters (temperature, concentration, etc.) to maximize yield. | Accelerates development of high-yielding synthetic protocols. | Bayesian optimization, Genetic algorithms. |

| Autonomous Synthesis | Integrates AI-driven planning with robotic lab equipment for automated execution. | Enables high-throughput screening and on-demand synthesis pharmafeatures.com. | Chemputer pharmafeatures.com. |

Exploration of Novel Reactivity Patterns and Catalytic Cycles

The unique bifunctional nature of this compound, containing both a reactive C-Br bond and a versatile sulfinic acid group, opens avenues for exploring novel chemical transformations. Future research will likely focus on leveraging this dual reactivity.

Cooperative Catalysis: The development of catalytic systems that can selectively activate either the C-Br bond or the sulfinic acid moiety is a promising area. For example, cooperative organosulfur and photoredox catalysis can enable new types of bond formations by steering the reaction pathway and managing redox events snu.ac.kracs.orgsemanticscholar.org.

Photoredox Catalysis: Visible-light-mediated reactions offer a green and powerful method for forming new bonds under mild conditions organic-chemistry.org. Photoredox catalysis could be used to generate radical intermediates from the C-Br bond of this compound, which could then participate in a variety of coupling reactions. This approach has been successfully used for the alkenylation of other organosulfur compounds chemistryviews.org. Sulfinic acids themselves can also be used as reagents in photoredox-catalyzed C-H functionalization reactions rsc.org.

Transition-Metal Catalysis: Rhodium complexes have been shown to efficiently catalyze the cleavage of S-S bonds and could potentially be adapted for novel transformations involving the sulfur atom in sulfinic acids nih.govmdpi.com. Such methods could lead to new ways of incorporating the ethanesulfinate group into complex molecules without the need for harsh bases or organometallic reagents nih.gov.

Radical-Polar Crossover Reactions: The interplay between the potentially radical-generating C-Br bond and the polar sulfinic acid group could be exploited in radical-polar crossover (RPC) mechanisms. These reactions combine the advantages of both radical and polar chemistry, and specialized organosulfur catalysts can be designed to facilitate this process, enabling challenging C(sp³)–N or C(sp³)–C bond formations snu.ac.kracs.org.

Advanced Spectroscopic and In-Situ Monitoring Techniques for Reaction Mechanisms

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and discovering new ones. The transient and often reactive nature of intermediates in organosulfur and organohalogen chemistry requires advanced analytical techniques capable of real-time monitoring.

In-Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when integrated into flow chemistry systems, is a powerful tool for real-time reaction monitoring beilstein-journals.orgnih.gov. It allows for the direct observation of reactant consumption, product formation, and the detection of short-lived intermediates, providing invaluable kinetic and mechanistic data nih.gov. This technique has been used to monitor the formation of Grignard reagents, a common precursor to sulfinic acids beilstein-journals.orghzdr.de.

Time-Resolved Resonance Raman Spectroscopy: This technique is exceptionally well-suited for studying the structure and dynamics of short-lived reactive intermediates in solution nih.govresearchgate.net. By using pulsed lasers, it can capture "molecular fingerprint snapshots" of species that exist for only microseconds or even femtoseconds, helping to elucidate complex reaction pathways nih.govmarquette.edu.

Other In-Situ Techniques: Attenuated Total Reflectance-Infrared (ATR-IR) and UV-Vis spectroscopy can also be coupled with reaction systems for real-time monitoring researchgate.net. These methods can provide complementary information about changes in functional groups and electronic structure as a reaction progresses.

By applying these advanced techniques, researchers can gain unprecedented insight into the formation and reactivity of this compound, identifying key intermediates and transition states that govern its chemical behavior.

| Technique | Information Provided | Application in Studying this compound |

|---|---|---|

| In-Situ NMR | Quantitative data on species concentration over time; structural information on intermediates. | Monitoring synthesis, determining reaction kinetics, and identifying transient species beilstein-journals.orgnih.gov. |

| Time-Resolved Resonance Raman | Vibrational (structural) information on short-lived electronic excited states and radical intermediates. | Characterizing fleeting intermediates in photochemical or radical reactions nih.govresearchgate.net. |

| In-Situ ATR-FTIR | Real-time tracking of changes in functional groups. | Observing the conversion of starting materials and the appearance of the sulfinic acid group researchgate.net. |

| Mass Spectrometry (MS) | Identification of reaction components by mass-to-charge ratio. | Detecting products and byproducts, especially when coupled with separation techniques beilstein-journals.org. |

Q & A

Q. How can researchers design experiments to probe the role of this compound in radical-mediated reactions?

- Methodological Answer : Use radical initiators (e.g., AIBN) or inhibitors (e.g., TEMPO) in model reactions, and track progress via EPR spectroscopy to detect transient radicals. Isotopic labeling (-enriched sulfinic acid) can clarify sulfur-centered radical pathways. Correlate findings with computational studies on bond dissociation energies .

Data Analysis and Reporting

Q. How should conflicting solubility data for this compound in aqueous vs. organic solvents be addressed?

- Methodological Answer : Re-evaluate solubility measurements using standardized protocols (e.g., shake-flask method with HPLC quantification). Report solvent purity, equilibration time, and temperature. Perform statistical analysis (e.g., ANOVA) to identify outliers, and contextualize results with Hansen solubility parameters .

Q. What strategies are recommended for isolating this compound from byproducts like sulfonic acids or bromoethane?

- Methodological Answer : Use preparative chromatography (silica gel with ethyl acetate/hexane gradients) or fractional crystallization (low-temperature ethanol/water mixtures). Monitor purity via -NMR integration of diagnostic peaks. For persistent contamination, derivatization (e.g., forming stable sulfinamide derivatives) aids isolation .

Literature and Data Management

Q. How can researchers efficiently survey existing literature on this compound while avoiding unreliable sources?

Q. What are best practices for archiving spectral data and experimental protocols for reproducibility?

- Methodological Answer : Deposit raw spectra in public repositories (e.g., Zenodo) with metadata (instrument parameters, solvent). For protocols, use platforms like protocols.io , and include step-by-step videos or annotated schematics. Reference these in publications via hyperlinks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.